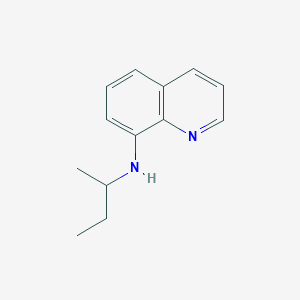

N-(butan-2-yl)quinolin-8-amine

Description

Properties

IUPAC Name |

N-butan-2-ylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-10(2)15-12-8-4-6-11-7-5-9-14-13(11)12/h4-10,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMUDTIGYFYZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis and Subsequent Alkylation

The Skraup reaction provides a foundational method for constructing the quinoline core. In a representative procedure, 8-nitroquinoline intermediates are synthesized via cyclization of substituted anilines with acrolein or methylvinylketone in the presence of arsenic(V) oxide and o-phosphoric acid. For example, 5-alkoxy-6-methoxy-8-nitroquinolines (1–11 ) are generated through this method, followed by alkylation at the 2-position using silver-catalyzed radical oxidative decarboxylation.

Adaptation for Target Compound :

-

Nitroquinoline Synthesis :

-

Reduction to 8-Aminoquinoline :

-

Alkylation with 2-Bromobutane :

-

React 8-aminoquinoline with 2-bromobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80°C for 12 h.

-

This step introduces the butan-2-yl group via nucleophilic substitution.

-

Challenges :

-

Competing reactions at other amino positions may necessitate protecting groups.

-

Low yields due to steric hindrance from the branched alkyl chain.

Palladium-Catalyzed C–H Amination

The direct functionalization of quinoline via C–H activation offers a streamlined alternative. A protocol from the Royal Society of Chemistry employs oxime-directed palladium catalysis to aminate unactivated C(sp³)–H bonds.

Procedure :

-

Oxime Formation :

-

React quinoline-8-carbaldehyde with hydroxylamine to form the oxime directing group.

-

-

C–H Amination :

-

Butan-2-yl Group Introduction :

-

Couple the aminated quinoline with 2-bromobutane using a Buchwald-Hartwig-type reaction.

-

Advantages :

Condensation with Preformed Amines

Amino acid conjugates of 8-aminoquinolines, as described by ACS Omega, demonstrate the feasibility of side-chain functionalization.

Modified Approach :

-

Synthesize 8-Aminoquinoline :

-

Follow hydrogenation steps as in Section 1.1.

-

-

Condensation with Butan-2-amine :

Characterization :

Experimental Optimization and Data

Reaction Conditions and Yields

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) :

-

HRMS (ESI-TOF) :

Critical Analysis of Methodologies

Efficiency and Scalability

-

Skraup-Alkylation : High yields but requires hazardous reagents (As₂O₅).

-

Pd-Catalyzed Amination : Scalable for industrial use but limited by catalyst cost.

-

Condensation : Mild conditions but necessitates prefunctionalized amines.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)quinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amine group can participate in electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

Oxidation: Quinoline-8-carboxylic acid derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

N-(butan-2-yl)quinolin-8-amine serves as a critical scaffold for the design of new therapeutic agents. Research indicates its potential in developing anticancer , antimicrobial , and antiviral drugs . The compound's ability to interact with specific biological targets makes it a candidate for drug development aimed at various diseases, particularly those involving enzyme inhibition or receptor modulation.

Mechanism of Action

The compound may function as an inhibitor of kinases and other enzymes involved in cell proliferation, thus exhibiting promising anticancer properties. Its unique structure allows it to modulate biochemical pathways effectively, enhancing its therapeutic potential.

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules. Its reactivity is influenced by the butan-2-yl group, which enhances its utility in various chemical transformations.

| Reagents | Conditions | Products |

|---|---|---|

| Quinoline-8-amine | Anhydrous ethanol or acetonitrile | This compound |

| Butan-2-yl halide | Room temperature to 60°C | |

| Potassium carbonate/NaOH | 12-24 hours |

Material Science

Novel Material Development

this compound is explored for its potential in designing novel materials with unique electronic and optical properties. Its incorporation into materials can lead to advancements in fields such as electronics and photonics.

Biological Studies

Biological Interactions

The compound is studied for its interactions with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. For example, studies have shown that it can effectively inhibit certain enzymes involved in disease processes, highlighting its significance in biomedical research .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Anticancer Activity : Research has demonstrated that derivatives of quinoline exhibit significant anticancer activity through their ability to inhibit cancer cell proliferation by targeting specific kinases.

- Antimicrobial Properties : Studies have indicated that quinoline derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Neuroprotective Effects : Some research has focused on the neuroprotective effects of quinoline derivatives against oxidative stress-related neurodegenerative diseases, suggesting that this compound could play a role in this area .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)quinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Substituent Variations

Quinolin-8-amine derivatives vary primarily in their N-substituents, which range from sulfonamides to alkyl/aryl groups. Key examples include:

Key Observations :

Spectroscopic and Physical Properties

Comparative data from sulfonamide derivatives () and aluminum complexes () highlight substituent-dependent trends:

Implications for this compound:

Catalytic and Coordination Chemistry

- Nickel Complexes: Schiff base ligands (e.g., N-(pyridin-2-ylmethylene)quinolin-8-amine) form nickel complexes active in ethylene oligomerization (up to 4.9 × 10⁷ g·mol⁻¹·h⁻¹) . The butan-2-yl analog could enhance steric protection, improving selectivity for α-olefins.

- Aluminum Complexes: N-Aryl-2-methylquinolin-8-amines form tetrahedral AlMe₃ adducts, exhibiting high activity in ε-caprolactone polymerization (96% conversion) . Substituting aryl with butan-2-yl may alter solubility and polymer molecular weight distribution.

- Copper Complexes: Quinolin-8-amine ligands with imidazole donors show phenoxazinone synthase-like activity . Bulky substituents like butan-2-yl might modulate substrate access to the metal center.

Biological Activity

N-(butan-2-yl)quinolin-8-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

1. Synthesis of this compound

The compound is synthesized through nucleophilic substitution reactions involving quinoline-8-amine and butan-2-yl halides. The general synthetic route can be summarized as follows:

| Reagents | Conditions | Products |

|---|---|---|

| Quinoline-8-amine | Anhydrous ethanol or acetonitrile | This compound |

| Butan-2-yl halide | Room temperature to 60°C | |

| Potassium carbonate or NaOH | 12-24 hours |

This method allows for the efficient formation of the compound, which is characterized by the presence of a butan-2-yl group that enhances its reactivity and biological properties .

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. Notably, it may function as an inhibitor of kinases involved in cell proliferation, suggesting potential anticancer properties . The structural features of the compound allow it to modulate biochemical pathways effectively.

2.2 Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, possess antimicrobial activity. For instance, studies have demonstrated that similar compounds exhibit significant antibacterial effects against Mycobacterium bovis BCG, with some analogs showing minimal inhibitory concentrations (MIC) in the low micromolar range . This suggests that this compound could be a promising scaffold for developing new antimicrobial agents.

2.3 Anticancer Potential

The compound's ability to inhibit specific enzymes linked to cancer progression has been highlighted in various studies. For example, its structural analogs have shown cytotoxic effects against cancer cell lines while exhibiting lower toxicity towards normal cells . This selectivity is crucial for therapeutic applications.

3. Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

- Structure–Activity Relationship (SAR) Studies : These studies emphasize the importance of substituent groups in enhancing biological activity. Compounds with specific side chains demonstrated improved efficacy against microbial strains while reducing cytotoxicity to human cells .

- Antiviral Activity : Some derivatives have shown antiviral properties against SARS-CoV-2 in vitro, indicating potential use in treating viral infections .

- Neuroprotective Effects : Certain hybrids of quinoline compounds have exhibited neuroprotective properties, suggesting their applicability in neurodegenerative diseases like Alzheimer's .

4. Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline-8-amines | Lacks butan-2-yl group | Limited reactivity |

| N-(ethyl)quinolin-8-amines | Ethyl group substitution | Different solubility and reactivity |

| N-(propyl)quinolin-8-amines | Propyl group substitution | Varying interactions with targets |

The presence of the butan-2-yl group in N-(butan-2-yl)quinolin-8-amines enhances its solubility and interaction with biological targets compared to other derivatives .

Q & A

Q. What synthetic methodologies are effective for preparing N-(butan-2-yl)quinolin-8-amine?

Answer: this compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A validated approach involves reacting N-(quinolin-8-yl)pivalamide with 2-butanol in the presence of iron(III) chloride as a catalyst and 1,2-dichloroethane as a solvent. Optimal conditions include a 1:3:3 molar ratio of substrate:alcohol:anhydride, 20 mol% FeCl₃, and 24 hours at 140°C, yielding ~83% . Alternative routes using tin or indium chlorides with N-propargylaniline derivatives have also been reported, enabling cyclization to quinolin-8-amine scaffolds .

Key Considerations:

- Monitor reaction progress via HRMS (e.g., [M+H]⁺ peak at m/z 177.0657) .

- Optimize steric effects from the branched butan-2-yl group to avoid side reactions.

Q. How can NMR and X-ray crystallography be employed to characterize this compound?

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity and conformational preferences. The quinoline C8-amine proton typically resonates at δ 5.5–6.5 ppm, while the butan-2-yl group shows distinct splitting patterns for its chiral center .

- X-ray Crystallography : Employ SHELXT for space-group determination and SHELXL for refinement. For example, analogous quinolin-8-amine derivatives exhibit planar quinoline rings with dihedral angles <5° between the amine and aryl groups .

Methodological Tip:

- For air-sensitive complexes (e.g., metal derivatives), use inert-atmosphere gloveboxes during crystal mounting .

Advanced Research Questions

Q. How do this compound derivatives function in transition-metal catalysis?

Answer: The amine and quinoline N atoms act as bidentate ligands , forming stable complexes with Fe(II), Co(II), or Ni(II). For example, iron(II) complexes of similar ligands catalyze ethylene oligomerization with turnover frequencies >10⁵ mol⁻¹·h⁻¹. The butan-2-yl group enhances steric bulk, improving selectivity for α-olefins .

Advanced Design Strategies:

Q. What computational methods are suitable for modeling this compound interactions?

Answer:

- Basis Sets : Use triple-zeta valence (TZV) basis sets (e.g., def2-TZVP) for geometry optimization and NMR chemical shift predictions .

- Docking Studies : For biological applications, simulate ligand-receptor binding (e.g., TRPA1 ion channels) using AutoDock Vina with OPLS-AA force fields .

Validation:

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Answer:

- Schiff Base Formation : Introduce imine linkages (e.g., (E)-N-(furan-2-ylmethylene)quinolin-8-amine) to create antimicrobial agents. Mn(II) and Cu(II) complexes of such ligands show MIC values of 4–8 µg/mL against S. aureus .

- Metal Coordination : Zn(II) complexes exhibit antioxidant activity via superoxide dismutase (SOD) mimicry, with IC₅₀ values <10 µM .

Experimental Workflow:

Synthesize derivatives via condensation reactions.

Screen bioactivity using microplate assays (e.g., Alamar Blue for cytotoxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.